molecular formula C17H14N8O B2641281 N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448067-16-0

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2641281
CAS No.: 1448067-16-0
M. Wt: 346.354
InChI Key: ZEFLWLDAIFSURA-UHFFFAOYSA-N
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Description

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C17H14N8O and its molecular weight is 346.354. The purity is usually 95%.
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Biological Activity

The compound N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide represents a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrazole moiety linked to a triazole and pyridazine ring system. Its molecular formula is C15H16N6OC_{15}H_{16}N_{6}O with a molecular weight of approximately 284.33 g/mol. The presence of multiple heteroatoms suggests potential interactions with various biological targets.

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, substituted pyrazoles have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that compounds with similar structures to our target compound demonstrated IC50 values in the micromolar range against cancer cell lines, indicating promising anticancer potential .

2. Anti-inflammatory Effects

The compound's structure suggests it may inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. Recent studies have identified pyrazole derivatives as selective COX-II inhibitors with minimal gastrointestinal side effects compared to traditional NSAIDs . The activity of similar compounds was quantified, revealing IC50 values ranging from 0.011 μM to 17.5 μM for COX-II inhibition .

3. Antimicrobial Properties

Pyrazole derivatives are also recognized for their antimicrobial activities. They have been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

4. Neuroprotective Effects

Some studies suggest that compounds with pyrazole and triazole functionalities can exhibit neuroprotective properties, potentially through the modulation of neurotransmitter systems or reduction of oxidative stress . This aspect is particularly relevant for conditions like Alzheimer's disease.

Case Study 1: Anticancer Screening

In a recent study, a series of pyrazole derivatives were synthesized and screened for their anticancer activity against A549 (lung cancer) and MCF7 (breast cancer) cell lines. The results indicated that the most potent derivative exhibited an IC50 value of 5 μM against MCF7 cells, suggesting that modifications to the pyrazole structure could enhance anticancer efficacy .

Case Study 2: COX-II Inhibition

Another study focused on the synthesis of thiazole-linked pyrazoles as potential COX-II inhibitors. Compounds were evaluated for their selectivity and potency against COX-I and COX-II enzymes. The most effective compound demonstrated an IC50 value of 0.2 μM for COX-II inhibition while showing significantly reduced activity against COX-I, highlighting its therapeutic potential in treating inflammatory conditions without the common side effects associated with non-selective NSAIDs .

Research Findings Summary Table

Activity Target IC50 Values Mechanism
AnticancerA549, MCF7~5 μMApoptosis induction, cell cycle arrest
COX-II InhibitionCOX-II0.011 - 0.2 μMSelective inhibition
AntimicrobialVarious bacterial strainsVaries by strainMembrane disruption
NeuroprotectiveNeurotransmitter modulationNot quantifiedReduction of oxidative stress

Properties

IUPAC Name

N-(5-methyl-2-phenylpyrazol-3-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N8O/c1-12-9-16(25(23-12)13-5-3-2-4-6-13)20-17(26)14-7-8-15(22-21-14)24-11-18-10-19-24/h2-11H,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFLWLDAIFSURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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